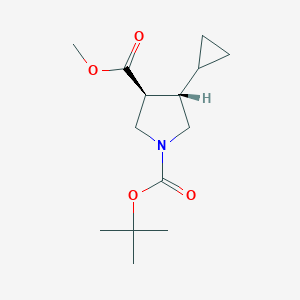
ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (EFPC) is an organic molecule with a pyrazole ring and three trifluoroethyl groups attached to it. It is a white, odorless, crystalline solid at room temperature. EFPC is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Lithium-Sulfur Batteries
This compound has been used as a support solvent in solvate ionic liquid electrolytes for advanced lithium-sulfur batteries . The fluorinated ether improves the cycle and rate capability of Li–S cells . It plays a key role as an ionic conduction-enhancing ingredient, especially for high-rate cycle environments .
Suppression of Dendrites in Lithium-Metal Batteries
In lithium-metal batteries, this compound helps to suppress dendrites without raising the interfacial impedance . Dendrites are needle-like growths that can cause short circuits and pose a safety risk, so their suppression is crucial for the safe operation of these batteries .
Electrolyte Co-solvent
This compound is a versatile co-solvent and additive for various battery systems . As a co-solvent, it can improve the performance of the electrolyte, which is a key component in the operation of batteries .
Solubility Control in Electrolytes
The compound has been found to affect the solubility of polysulfides in electrolytes . The dissolution quantity of polysulfide decreases gradually as the content of this compound in the electrolyte increases . This can be beneficial in controlling the properties of the electrolyte .
Improving Cycle Stability of Batteries
The compound contributes to better cycle stability in batteries . This means that batteries using this compound in their electrolytes can maintain their performance over a larger number of charge-discharge cycles .
Reducing Polarization in Batteries
The compound can reduce the polarization of cells . Polarization is a phenomenon that can decrease the efficiency of batteries, so reducing it can improve the overall performance .
Eigenschaften
IUPAC Name |
ethyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-13(12-6)5-8(9,10)11/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZPLXLJLZYVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155628 |
Source


|
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
1864016-41-0 |
Source


|
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864016-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)

